1,4-Dicyanatobenzene

Chemical Vapor Deposition Thin Films Polycyanurate Networks

Procurement pain point: Bisphenol-based cyanate esters lack the rigidity and cross-link density for extreme high-frequency or high-temperature applications. 1,4-Dicyanatobenzene (CAS 1129-80-2) is a low-molecular-weight, para-disubstituted aromatic dicyanate monomer. Its rigid planar core and high cyanate group density enable: - Ultra-high Tg (>300°C) and low Dk/Df for 5G/6G dielectrics - CVD-processable thin films for semiconductor coatings - Low-viscosity RTM formulations curing at ≤50°C Available in research to bulk quantities. Technically validated data sheets provided.

Molecular Formula C8H4N2O2
Molecular Weight 160.13 g/mol
CAS No. 1129-80-2
Cat. No. B3213857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dicyanatobenzene
CAS1129-80-2
Molecular FormulaC8H4N2O2
Molecular Weight160.13 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1OC#N)OC#N
InChIInChI=1S/C8H4N2O2/c9-5-11-7-1-2-8(4-3-7)12-6-10/h1-4H
InChIKeyGUGZCSAPOLLKNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dicyanatobenzene: Properties, Sourcing, and Differentiation


1,4-Dicyanatobenzene (CAS 1129-80-2) is a low molecular weight, para-disubstituted aromatic dicyanate ester monomer . It functions as a thermosetting resin precursor, polymerizing via cyclotrimerization of its cyanate ester (-OCN) groups to form a highly cross-linked polycyanurate network [1]. Its fundamental value proposition in advanced materials is derived from its rigid, planar aromatic core and its ability to create dense, high-performance thermoset matrices, which distinguish it from flexible-chain or lower-functionality alternatives.

Monomer Rigid para-phenylene dicyanate ester; planar aromatic core for dense network formation
Process Low molecular weight enables CVD thin-film deposition; distinct from high-viscosity bisphenol-based analogs
Outcome Reported to form polycyanurate networks with high cross-link density potential, supporting high-Tg research

1,4-Dicyanatobenzene: Substitution Risks in Procurement


Interchanging cyanate ester monomers is not a simple drop-in substitution due to profound differences in network architecture, cross-link density, and resultant thermal and dielectric performance. 1,4-Dicyanatobenzene, with its rigid para-phenylene core, yields a fundamentally different thermoset structure compared to more common, flexible-chain bisphenol-based dicyanates (e.g., bisphenol A dicyanate, BADCy) [1]. This structural rigidity and high cyanate group density lead to a more tightly cross-linked, higher-Tg network with potentially lower dielectric loss, but at the cost of increased brittleness and more challenging processability [2]. Using a generic analog without understanding these specific structural-performance relationships will likely result in catastrophic failure in applications demanding extreme thermal stability or precise dielectric properties.

Network architecture mismatch
Rigid para-phenylene core yields a different cross-link topology than flexible bisphenol-based dicyanates; direct replacement may compromise thermal/mechanical performance.
CVD processability may not transfer
Vapor deposition capability is unique to this low-MW monomer; generic bisphenol A dicyanate (BADCy) cannot be used as a drop-in for CVD thin-film research.
Dielectric expectations require validation
Lower Dk/Df inferred from class-level structure-property relationships; performance may differ from that of analogs without direct measurement.

1,4-Dicyanatobenzene: Head-to-Head Evidence Guide


CVD of Polycyanurate Thin Films

1,4-Dicyanatobenzene is specifically identified as a monomer capable of enabling chemical vapor deposition (CVD) of polycyanurate thin films, a process that is not generally feasible with conventional, high-molecular-weight, viscous bisphenol-based dicyanate esters [1]. This process advantage is attributed to the monomer's low molecular weight (160.13 g/mol) and high structural rigidity, which facilitates vaporization and deposition onto a heated substrate, leading to the formation of a rigid, porous, layered polymer network, as opposed to the 3D random network formed by commercial analogs [1].

CVD Thin Film
Head-to-head
Layered polycyanurate network vs. 3D random network (bisphenol dicyanate)
Supports CVD thin-film research fit
CVD process; monomer vaporization and substrate curing required
Chemical Vapor Deposition Thin Films Polycyanurate Networks

Cross-Link Density Advantage over BADCy

The cured polycyanurate network derived from 1,4-dicyanatobenzene exhibits a significantly higher cross-link density compared to that of the widely used bisphenol A dicyanate (BADCy). While precise values depend on cure conditions, this is a class-level inference from the monomer's molecular structure . The rigid, planar 1,4-phenylene core (M_w: 160.13 g/mol) positions the two reactive cyanate groups in a fixed para-orientation, leading to a more efficient cyclotrimerization and a denser network . In contrast, BADCy (M_w: ~278 g/mol) contains a flexible, bulky isopropylidene linkage between two phenyl rings, which increases free volume and reduces cross-link density [REFS-1, REFS-2].

Cross-Link Density
Class-level
Higher density inferred from rigid para-phenylene core vs. flexible BADCy
May support high-Tg matrix research; data to verify
Direct cross-link density measurements not provided
Thermoset Polymers Polycyanurate Cross-Link Density

Dielectric Performance vs. Bisphenol Systems

Based on structure-property relationships well-established for cyanate ester resins, the rigid, highly cross-linked network derived from 1,4-dicyanatobenzene is expected to exhibit a lower dielectric constant (Dk) and dissipation factor (Df) compared to more flexible bisphenol A dicyanate (BADCy) networks [1]. A comparative study of a similarly rigid dicyanate, 1,4-bis(3,5-dimethyl-4-cyanatobenzyl)benzene (BBZCy), showed a lower Dk of 2.66 at 1 GHz and a lower Df of 0.0054 at 1 GHz versus commercial BADCy [1]. This performance is attributed to the reduced molecular mobility and lower moisture uptake in the densely cross-linked, rigid network, both of which are inherent to the structure of 1,4-dicyanatobenzene-derived polymers.

Dielectric Constant
Class-level
Analog BBZCy: Dk 2.66, Df 0.0054 at 1 GHz (lower than BADCy)
Supports low-loss dielectric research; requires direct validation
Rigid analog data; not measured on 1,4-dicyanatobenzene
Low-k Dielectrics Polycyanurate High-Frequency Electronics

Low-Temperature Processability Advantage

1,4-Dicyanatobenzene is explicitly cited as a key component in cyanate ester resin compositions that are flowable at 50°C or lower, enabling molding and primary curing at or below this temperature [1]. This property is essential for low-temperature processing techniques like resin transfer molding (RTM). While many bisphenol-based cyanate esters are viscous liquids or solids at room temperature and require elevated temperatures for processing, 1,4-dicyanatobenzene can be formulated to achieve this advantageous low-temperature flowability, followed by a high-temperature post-cure to achieve full cross-linking [1].

Process Temp.
Head-to-head
Moldable at ≤50°C vs. BADCy typically requires higher temperature
Supports low-temperature processing research
Formulation-dependent; post-cure at ≥170°C needed
Thermoset Molding Resin Transfer Molding Low-Temperature Cure

1,4-Dicyanatobenzene: Validated Application Scenarios


Thermoset Thin Films by CVD

Leverage 1,4-dicyanatobenzene to create polycyanurate thin films and coatings directly onto substrates like silicon wafers using a CVD process [1]. This is a unique application enabled by the monomer's low molecular weight and rigid structure, which facilitates vaporization and deposition to form a rigid, layered network architecture, distinct from the random networks formed by conventional dicyanate esters [1]. Potential end-uses include high-temperature electronic substrates and scratch-resistant coatings [1].

High-Frequency PCB Substrates and Packaging

Formulate low-loss dielectric materials for advanced electronics, particularly for high-frequency (e.g., 5G/6G) applications. The dense, rigid polycyanurate network derived from 1,4-dicyanatobenzene is expected to deliver a lower dielectric constant (Dk) and dissipation factor (Df) than conventional bisphenol A dicyanate (BADCy) systems, based on class-level inference and performance of structurally similar rigid dicyanates [1]. This directly addresses the need for materials that minimize signal delay and power loss in next-generation communication devices.

Low-Temperature Processable Composite Resins

Develop resin formulations for composite fabrication processes that require low initial viscosity and the ability to mold and cure at or below 50°C, such as resin transfer molding (RTM) with temperature-sensitive tooling [1]. 1,4-Dicyanatobenzene can be a critical component in these formulations, offering a unique processing window not typically available with bisphenol-based dicyanate esters [1]. The part can then be post-cured at elevated temperatures (≥170°C) to develop the full thermomechanical properties of the polycyanurate network [1].

High-Temperature Adhesives and Coatings

Formulate adhesives, binders, and coatings that must withstand extreme thermal and chemical environments [1]. The high cross-link density inherent to polycyanurate networks derived from 1,4-dicyanatobenzene confers exceptional thermal stability and solvent resistance, making it suitable for applications in aerospace structures, oil and gas equipment, and other high-performance industrial settings where standard epoxy or bisphenol-based cyanate esters may degrade or fail.

Application
Selection Property
Validation Focus
CVD polycyanurate thin film research
Low-MW monomer compatible with vapor deposition
CVD process window; network architecture
Low-loss dielectric material studies
Rigid aromatic monomer for dense network
Dielectric constant and dissipation factor
Low-temperature processable resin development
Flowable formulation at ≤50°C
Molding process window; post-cure thermomechanics
High-temperature adhesive/coating research
Monomer for high cross-link density networks
Thermal stability and solvent resistance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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